

Visnagin: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin is a naturally occurring furanochromone found predominantly in the seeds of the medicinal plant Ammi visnaga (L.) Lam., commonly known as khella.[1][2] Historically used in traditional medicine for various ailments, including urinary tract disorders and angina pectoris, visnagin has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and key signaling pathways of visnagin, along with detailed experimental protocols for its extraction, purification, and biological evaluation.

Chemical Structure and Identification

Visnagin, with the IUPAC name 4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, is a derivative of chromone and furan.[1] Its chemical structure is characterized by a tricyclic system composed of a pyrone ring fused to a benzene ring, which is further fused to a furan ring.

Table 1: Chemical Identifiers of Visnagin

Identifier	Value
IUPAC Name	4-Methoxy-7-methyl-5H-furo[3,2-g] [1]benzopyran-5-one
CAS Number	82-57-5[1]
Molecular Formula	C13H10O4[1]
Molecular Weight	230.22 g/mol [3]
Synonyms	Desmethoxykhellin, Visnagidin, Visnagine, 5- Methoxy-2-methylfuranochromone[4]
InChI	InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6- 10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3[4]
SMILES	CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3 [4]

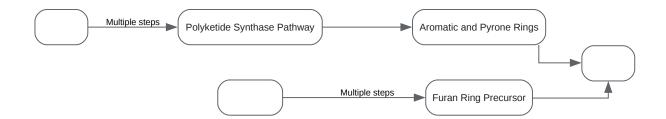
Physicochemical and Spectroscopic Properties

Visnagin presents as a solid, appearing as beige, fine crystalline, thread-like needles from water.[3][5]

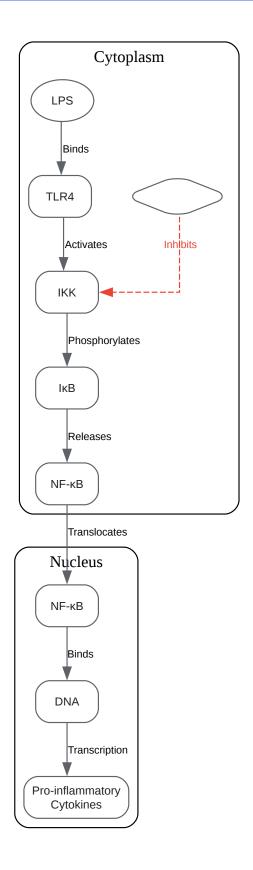
Table 2: Physicochemical Properties of Visnagin

Property	Value
Melting Point	142-145 °C[3]
Boiling Point	378.2 ± 42.0 °C at 760 mmHg[5]
Solubility	Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in chloroform.[3] Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (1 mg/ml).
Appearance	Beige fine crystalline powder[5]

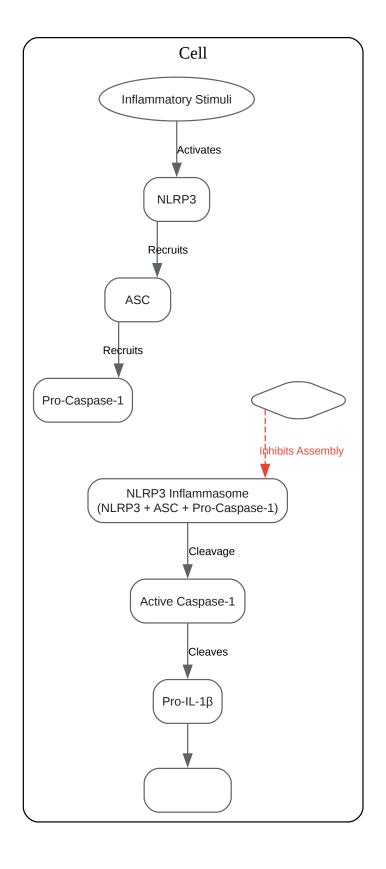
Table 3: Spectroscopic Data of Visnagin

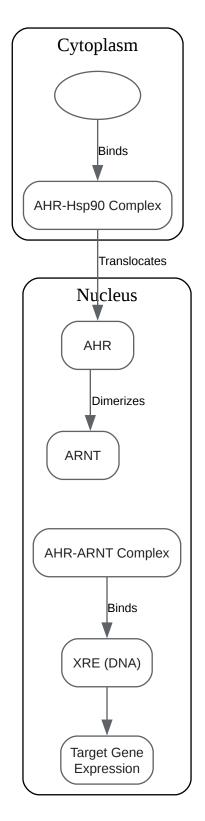

Spectroscopic Technique	Data
UV-Vis (in Ethanol)	λmax: 243, 275, 322 nm
Infrared (IR) (KBr disc)	Carbonyl (C=O) stretching: 1675 cm ⁻¹ (conjugated); Aromatic (=C-H) stretching: 3068 cm ⁻¹
¹H NMR (DMSO-d₅)	δ 7.98 (d, 1H, J=3 Hz), 7.97 (d, 1H, J=3 Hz), 7.19 (s, 1H), 4.02 (s, 3H, -OCH ₃)
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 176.48 (C=O), 164.05, 155.13, 146.52, 148.09, 146.77, 146.35, 129.26, 118.76, 116.33, 113.04, 104.9, 61.0 (-OCH ₃), 19.36 (-CH ₃)
Mass Spectrometry (GC-MS)	Major fragments at m/z 230 (M+), 201, 184, 134, 132

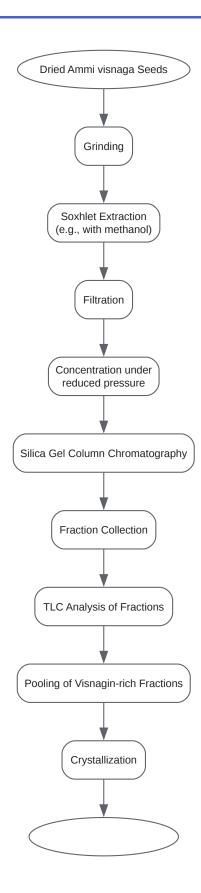
Biosynthesis of Visnagin


The biosynthesis of **visnagin**, like other furanochromones, is believed to follow a mixed biosynthetic pathway. The aromatic and pyrone rings are of polyketide origin, derived from acetate units.[1] The furan ring, on the other hand, is proposed to originate from the acetate-mevalonate pathway.[1]

Foundational & Exploratory


Check Availability & Pricing





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Visnagin: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192663#chemical-structure-and-properties-of-visnagin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com